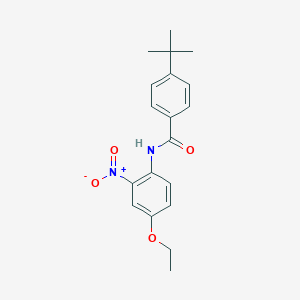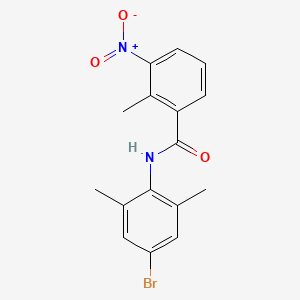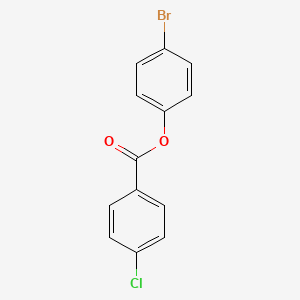
4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, a signaling pathway that plays a critical role in regulating inflammation, immune response, and cell survival. In
作用机制
4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide 11-7082 exerts its pharmacological effects by inhibiting the activity of the inhibitor of kappa B kinase (IKK), a critical upstream regulator of the NF-κB pathway. By inhibiting IKK, this compound 11-7082 prevents the phosphorylation and subsequent degradation of the inhibitor of kappa B (IκB), a protein that normally binds to and sequesters NF-κB in the cytoplasm. This leads to the accumulation of IκB and the inhibition of NF-κB activation, which in turn leads to the downregulation of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound 11-7082 has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models. In addition, this compound 11-7082 has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound 11-7082 has also been shown to modulate the immune response, reducing the activation of T cells and B cells.
实验室实验的优点和局限性
4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide 11-7082 has several advantages for lab experiments. It is a potent and specific inhibitor of the NF-κB pathway, making it a valuable tool for studying the role of this pathway in various biological processes. In addition, this compound 11-7082 is relatively easy to synthesize and purify, and it has good solubility in common organic solvents. However, this compound 11-7082 has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can be influenced by factors such as cell type, culture conditions, and experimental design. In addition, this compound 11-7082 has poor stability in aqueous solutions, which can limit its use in certain experimental settings.
未来方向
4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide 11-7082 has shown promising results in preclinical studies, and there is growing interest in its potential therapeutic applications. Future research directions for this compound 11-7082 could include the development of more stable and effective analogs, the investigation of its effects in combination with other drugs, and the exploration of its potential applications in other diseases beyond cancer and inflammation. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound 11-7082 and to identify potential biomarkers of response to this compound.
合成方法
The synthesis of 4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide 11-7082 involves the reaction of 4-tert-butylbenzoyl chloride with 4-ethoxy-2-nitroaniline in the presence of a base, followed by purification through column chromatography. The yield of this synthesis method is reported to be around 50%, and the purity of the final product can be increased through recrystallization.
科学研究应用
4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound 11-7082 has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway, which is often overactivated in cancer cells and contributes to their survival and resistance to chemotherapy. This compound 11-7082 has also been investigated as a potential anti-inflammatory agent, as the NF-κB pathway is a key regulator of the inflammatory response. In addition, this compound 11-7082 has been shown to have immunomodulatory effects, making it a potential therapeutic agent for autoimmune disorders.
属性
IUPAC Name |
4-tert-butyl-N-(4-ethoxy-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-5-25-15-10-11-16(17(12-15)21(23)24)20-18(22)13-6-8-14(9-7-13)19(2,3)4/h6-12H,5H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXYMTHHKSJJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B5153800.png)
![2-methoxy-N-(1-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5153807.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-bromophenol](/img/structure/B5153814.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5153816.png)
![6-bromo-4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5153823.png)
![3-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl phenylacetate](/img/structure/B5153827.png)
![N-(3-fluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5153832.png)
![3,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5153840.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B5153867.png)
![1-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5153894.png)
![N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5153900.png)

![(2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5153903.png)